Pirinixil
Overview
Description
Preparation Methods
Pirinixil can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-6-(2,3-dimethylphenyl)amino-2-pyrimidinethiol with N-(2-hydroxyethyl)acetamide. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pirinixil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another. For this compound, this can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pirinixil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid metabolism and the effects of hypolipidemic agents.
Biology: Investigated for its role in reducing cholesterol levels and its potential therapeutic effects on cardiovascular health.
Medicine: Explored as a potential treatment for conditions related to lipid metabolism, such as hyperlipidemia and atherosclerosis.
Industry: Utilized in the development of new hypolipidemic drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Pirinixil exerts its effects by inducing liver peroxisomes and mitochondrial carnitine acetyltransferase. This leads to a reduction in total liver cholesterol and estimated total body cholesterol . The molecular targets of this compound include peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipid metabolism, thereby reducing cholesterol levels in the body .
Comparison with Similar Compounds
Pirinixil is similar to other hypolipidemic agents such as clofibrate and WY-14,643. it is unique in its low toxicity and specific mechanism of action involving PPARα activation. Other similar compounds include:
Clofibrate: Another hypolipidemic agent that works by activating PPARα but has higher toxicity compared to this compound.
WY-14,643: A potent PPARα agonist with similar effects on lipid metabolism but different chemical structure and toxicity profile
Properties
IUPAC Name |
2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl-N-(2-hydroxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-10-4-3-5-12(11(10)2)19-14-8-13(17)20-16(21-14)24-9-15(23)18-6-7-22/h3-5,8,22H,6-7,9H2,1-2H3,(H,18,23)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCKTPORLKUFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)NCCO)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020291 | |
Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65089-17-0 | |
Record name | 2-[[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]-N-(2-hydroxyethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65089-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirinixil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065089170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRINIXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969LVT6GJ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pirinixil in lowering lipid levels?
A1: this compound acts as an inducer of liver peroxisomes []. Peroxisomes are cellular organelles involved in the breakdown of fatty acids. By increasing the number or activity of peroxisomes, this compound enhances the body's ability to metabolize fats, thereby potentially lowering lipid levels. Additionally, this compound has been shown to induce mitochondrial carnitine acetyltransferase [], an enzyme involved in the transport of fatty acids into mitochondria for energy production. This further contributes to its lipid-lowering effect.
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